molecular formula C7H13NO2 B1204520 2-Amino-4-methyl-5-hexenoic acid CAS No. 25535-11-9

2-Amino-4-methyl-5-hexenoic acid

Cat. No.: B1204520
CAS No.: 25535-11-9
M. Wt: 143.18 g/mol
InChI Key: BCNHWZJWSRTHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Natural Occurrence

2-Amino-4-methyl-5-hexenoic acid is a naturally occurring compound that has been isolated from different biological sources. It was identified as a new antimetabolite antibiotic from a Streptomyces culture nih.gov. Specifically, the (2S,4R) stereoisomer of this compound has been isolated from the fruiting bodies of the mushroom Boletus fraternus. In this context, it has been characterized as a major allelochemical, a compound that can influence the growth of surrounding plants acs.org. Research has shown that this compound can inhibit the radicle growth of lettuce seedlings acs.org. Its presence has also been investigated in other species of the Boletaceae family acs.org.

Source OrganismTypeNoted Biological Role
Streptomyces sp.BacteriumAntimetabolite antibiotic nih.gov
Boletus fraternusFungus (Mushroom)Allelochemical acs.org

Biosynthesis

Detailed information regarding the complete biosynthetic pathway of this compound is not extensively documented in the currently available scientific literature. The biosynthesis of amino acids, particularly non-proteinogenic ones with unsaturation and branching, often involves complex enzymatic pathways. Generally, the carbon skeletons of amino acids are derived from intermediates of central metabolic pathways like glycolysis and the citric acid cycle libretexts.org. For instance, branched-chain amino acids are typically synthesized from pyruvate (B1213749) libretexts.org. The formation of unsaturated bonds can be catalyzed by various classes of enzymes. However, the specific enzymes and genetic pathways responsible for the assembly of this compound in Streptomyces or Boletus have not been fully elucidated.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25535-11-9

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-amino-4-methylhex-5-enoic acid

InChI

InChI=1S/C7H13NO2/c1-3-5(2)4-6(8)7(9)10/h3,5-6H,1,4,8H2,2H3,(H,9,10)

InChI Key

BCNHWZJWSRTHPW-UHFFFAOYSA-N

SMILES

CC(CC(C(=O)O)N)C=C

Canonical SMILES

CC(CC(C(=O)O)N)C=C

Other CAS No.

25535-11-9

Synonyms

2-amino-4-methyl-5-hexenoic acid
L-2-amino-4-methyl-5-hexenoic acid

Origin of Product

United States

Role in Non Ribosomal Peptide Synthetase Nrps Systems

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of peptide natural products, often incorporating non-proteinogenic amino acids wikipedia.orgnih.gov. These systems function as an assembly line, where each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain nih.gov. While organisms like Streptomyces and various fungi are prolific producers of non-ribosomal peptides nih.govnih.gov, there is currently no specific information in the scientific literature that directly documents the incorporation of 2-Amino-4-methyl-5-hexenoic acid into a non-ribosomal peptide by an NRPS system. The substrate specificity of the adenylation (A) domains within NRPS modules determines which amino acids are selected, but the specific A domains that might recognize this compound have not been identified.

Enzymatic Steps in Analog Biosynthesis E.g., Trans 2 Crotylglycine

Information regarding the specific enzymatic steps involved in the biosynthesis of analogs such as trans-2-crotylglycine is not available in the reviewed scientific literature. The study of analog biosynthesis can often provide insights into the synthesis of the primary compound of interest. However, without data on the biosynthesis of closely related structures, the specific enzymatic reactions, such as those catalyzed by transaminases or enzymes responsible for the formation of the allylic group, remain speculative for this particular class of compounds.

Chemical Synthesis Methodologies

Total Synthesis Approaches

Total synthesis provides routes to access specific stereoisomers of 2-Amino-4-methyl-5-hexenoic acid, which are crucial for studying its biological activities.

Stereospecific Synthesis of Diastereomers

A notable stereospecific synthesis allows for the preparation of both diastereomers of (±)-2-amino-4-methyl-5-hexenoic acid. This method establishes the relative stereochemistry of the molecule and was instrumental in identifying the configuration of the naturally occurring amino acid isolated from a Streptomyces fermentation.

The synthesis begins with methyl (2R,4S)-2-bromo-4-methyl-5-hexenoate, which serves as a key intermediate. This bromoester is the product of an ethylaluminum dichloride (EtAlCl₂) catalyzed ene reaction between methyl α-bromoacrylate and trans-2-butene. nih.gov The stereochemistry of this ene reaction dictates the subsequent stereochemical outcome of the amino acid synthesis. nih.gov The bromoester is then converted into the corresponding amino acid, yielding the two diastereomers, (2R,4S)- and (2S,4S)-2-amino-4-methyl-5-hexenoic acid and (2S,4R)- and (2R,4R)-2-amino-4-methyl-5-hexenoic acid, stereospecifically. nih.gov

Table 1: Key Reaction in Stereospecific Synthesis

Starting Materials Catalyst/Reaction Type Key Intermediate Product Diastereomers

Alkylation and Hydrolysis Routes

Alkylation followed by hydrolysis represents a fundamental approach to amino acid synthesis. In the context of substituted hexenoic acids, this strategy involves the formation of carbon-carbon bonds to build the main chain and subsequent hydrolysis to reveal the carboxylic acid and amino groups.

A general method involves the asymmetric alkylation of a chiral glycine (B1666218) or alanine (B10760859) enolate equivalent. For instance, a pseudoephenamine alaninamide can be deprotonated to form an enolate, which then reacts with an electrophile (an alkyl halide). nih.gov This alkylation step is highly diastereoselective. nih.gov Subsequent hydrolysis of the resulting product cleaves the chiral auxiliary and any protecting groups to yield the desired α-amino acid. nih.gov To synthesize this compound via this route, a suitable electrophile would be a 3-methyl-4-pentenyl halide.

Another related process for a similar compound, 4-amino-5-hexenoic acid, involves the hydrolysis of ethyl-4-trichloroacetamido-5-hexanoate as the final step to yield the amino acid. vedantu.com This highlights the importance of the hydrolysis step in unmasking the final amino acid structure from a protected intermediate. vedantu.com

Asymmetric Strecker Synthesis and Michael Addition

The Strecker synthesis is a classic method for producing amino acids. quora.comnih.gov It involves a three-component reaction between an aldehyde (or ketone), ammonia (B1221849), and cyanide, which forms an α-aminonitrile intermediate. quora.com This intermediate is then hydrolyzed to produce the final amino acid. quora.comnih.gov

For this compound, the corresponding aldehyde would be 3-methyl-4-pentenal. The reaction sequence is as follows:

Imine formation : 3-Methyl-4-pentenal reacts with ammonia to form an imine.

Cyanide addition : A cyanide ion attacks the imine, forming an α-aminonitrile.

Hydrolysis : The nitrile group is hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding the racemic amino acid.

To achieve stereocontrol, asymmetric versions of the Strecker synthesis have been developed. These often involve replacing ammonia with a chiral amine auxiliary, such as (R)-phenylglycine amide. rsc.org This auxiliary directs the addition of cyanide to one face of the imine, leading to a diastereomerically enriched α-aminonitrile. rsc.org This can be followed by a crystallization-induced asymmetric transformation to enhance the diastereomeric ratio further. rsc.org Subsequent removal of the chiral auxiliary affords the enantiomerically enriched amino acid.

Ene Reactions in Stereochemical Control

Ene reactions are powerful tools for C-C bond formation and for controlling stereochemistry. As mentioned previously, an EtAlCl₂-catalyzed ene reaction is a critical step in a stereospecific synthesis of this compound. nih.gov

The reaction between methyl α-bromoacrylate (the enophile) and trans-2-butene (the ene component) establishes the two contiguous stereocenters at what will become C2 and C4 of the final amino acid. nih.gov The Lewis acid catalyst, ethylaluminum dichloride, activates the enophile and controls the trajectory of the ene component's approach, leading to a high degree of stereoselectivity in the formation of the C-C bond and the new chiral centers. nih.gov This specific application demonstrates how pericyclic reactions can be strategically employed to set key stereochemical relationships in the total synthesis of complex acyclic molecules. nih.gov

Functional Group Transformations and Derivatization

Once the basic skeleton of this compound is assembled, further transformations can be performed on its functional groups.

Oxidation Reactions

The functional groups of this compound—the terminal alkene (vinyl group), the secondary methyl group, and the amino acid moiety—are all susceptible to oxidation. The course of the reaction depends on the oxidizing agent and the reaction conditions.

Oxidation of the Alkene:

Ozonolysis : The terminal double bond can be cleaved through ozonolysis. Reductive workup (e.g., with zinc or dimethyl sulfide) of the resulting ozonide would yield 2-amino-4-methyl-5-oxopentanoic acid and formaldehyde. vedantu.com Oxidative workup would yield the corresponding carboxylic acid. This reaction confirms the presence of the vinyl group. vedantu.com

Permanganate (B83412) Oxidation : Reaction with cold, dilute potassium permanganate (KMnO₄) under neutral or slightly alkaline conditions would lead to dihydroxylation of the double bond, yielding 2-amino-5,6-dihydroxy-4-methylhexanoic acid. quora.com Under harsher conditions, such as hot, acidic, or concentrated permanganate, oxidative cleavage of the C=C bond occurs. quora.comrsc.org This would break the molecule, leading to smaller, more highly oxidized fragments.

Oxidation of the Amino Acid Moiety: The α-amino acid group itself can be oxidized. Strong oxidizing agents can lead to oxidative deamination and decarboxylation. The reactions of permanganate with α-amino acids have been studied, showing that the amino group is a site of attack, often leading to the formation of aldehydes and ammonia. nih.govaustinpublishinggroup.com The reactions can be complex and may be autocatalyzed by manganese dioxide, a product of permanganate reduction. nih.gov

Table 2: Potential Oxidation Reactions

Functional Group Reagent/Condition Potential Product(s)
Terminal Alkene 1. O₃, 2. Zn/H₂O (Reductive workup) 2-Amino-4-methyl-5-oxopentanoic acid + Formaldehyde
Terminal Alkene Cold, dilute KMnO₄ 2-Amino-5,6-dihydroxy-4-methylhexanoic acid
Terminal Alkene Hot, conc. KMnO₄ Oxidative cleavage products

Reduction Reactions, Including Hydrogenation

Reduction reactions are crucial for modifying the unsaturation within the this compound molecule. The primary target for reduction is the terminal double bond (C5=C6), which can be selectively reduced or fully saturated depending on the chosen methodology.

Catalytic Hydrogenation: This is a common and effective method for reducing the alkene functional group. The reaction typically involves treating the amino acid with hydrogen gas (H₂) in the presence of a metal catalyst. The choice of catalyst and reaction conditions can influence the outcome. For instance, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere would be expected to reduce the carbon-carbon double bond. This process converts this compound into its saturated analogue, 2-Amino-4-methylhexanoic acid. nih.gov This transformation is significant as it alters the structural and electronic properties of the side chain, which can be useful for structure-activity relationship studies.

In a related context, the catalytic hydrogenation of the similar compound 2-amino-4,5-hexadienoic acid using H₂/Pd reduces the diene system to a saturated hexanoic acid derivative.

Enzymatic Reduction: Biocatalytic methods offer high selectivity and stereospecificity. Enzymes such as enoate reductases are capable of reducing α,β-unsaturated bonds. Studies on related compounds like 6-amino-trans-2-hexenoic acid have explored the use of enzymes like NemA from E. coli and Oye1 from S. pastorianus for the reduction of the double bond. nih.gov While not directly documented for this compound, this approach represents a potential green chemistry route to its saturated derivatives.

The table below summarizes common reduction methodologies applicable to this compound.

Reaction Type Reagents & Catalysts Typical Product Notes
Catalytic HydrogenationH₂, Pd/C2-Amino-4-methylhexanoic acidReduces the C=C double bond to a C-C single bond.
Hydride ReductionLithium aluminum hydride (LiAlH₄)2-Amino-4-methyl-5-hexen-1-olReduces the carboxylic acid to a primary alcohol, leaving the double bond intact.
Enzymatic ReductionEnoate Reductase, NADPH2-Amino-4-methylhexanoic acidPotentially highly stereoselective reduction of the C=C bond. nih.gov

Substitution Reactions

Substitution reactions involving the amino group of this compound are fundamental for creating derivatives with modified properties or for incorporating the amino acid into larger molecules.

N-Acylation: The primary amine of the amino acid can readily undergo nucleophilic substitution with acylating agents like acyl chlorides or anhydrides to form N-acyl derivatives (amides). For example, reaction with acetyl chloride in the presence of a base would yield N-acetyl-2-Amino-4-methyl-5-hexenoic acid. This type of modification is often used to alter the biological activity or to protect the amino group during other chemical transformations.

N-Alkylation: The amino group can also be alkylated using alkyl halides. This reaction typically requires a base to deprotonate the amine, increasing its nucleophilicity. A more advanced and general approach to synthesizing α-amino acids involves the alkylation of a glycine-derived Schiff base, a method known as the O'Donnell Amino Acid Synthesis. organic-chemistry.org In the context of synthesizing the target compound itself, a key step in a malonic ester-type synthesis would be the Sₙ2 alkylation of a protected malonate enolate with an appropriate alkyl halide, such as 4-methyl-5-hexenyl bromide. researchgate.net

The table below outlines key substitution reactions.

Reaction Type Reagents Typical Product Purpose
N-AcylationAcetyl chloride, BaseN-Acetyl-2-amino-4-methyl-5-hexenoic acidProtection of the amino group, modification of biological activity.
N-AlkylationMethyl iodide, BaseN-Methyl-2-amino-4-methyl-5-hexenoic acidSynthesis of N-alkylated amino acid derivatives. monash.edu
Malonate Synthesis AlkylationDiethyl acetamidomalonate, NaOEt, 4-methyl-5-hexenyl bromideDiethyl 2-acetamido-2-(4-methyl-5-hexenyl)malonateKey step in the de novo synthesis of the amino acid backbone. researchgate.net

Preparation of Protected Derivatives for Synthesis

In synthetic organic chemistry, particularly in peptide synthesis, the reactive functional groups of amino acids must be temporarily blocked or "protected" to prevent unwanted side reactions. For this compound, the primary amine and the carboxylic acid groups are the main sites for protection.

Amine Protection:

Boc Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. chemimpex.com It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The Boc group is stable to many reaction conditions but can be easily removed with moderate acid, such as trifluoroacetic acid (TFA). The availability of compounds like (S)-2-(Boc-amino)-4-methyl-4-pentenoic acid from commercial suppliers indicates the utility of this strategy for similar structures. bldpharm.com

Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of modern peptide synthesis, especially in solid-phase methods. chemimpex.com It is introduced by reacting the amino acid with Fmoc-chloride or Fmoc-succinimide. The Fmoc group is stable to acidic conditions but is cleaved by bases, such as piperidine. This orthogonal stability compared to the Boc group allows for selective deprotection strategies. The commercial availability of Fmoc-protected analogues like (2S)-2-(Fmoc-amino)-5-hexenoic acid and Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid underscores its importance. achemblock.comnextpeptide.com

Carboxyl Protection: The carboxylic acid group is often protected as an ester (e.g., methyl, ethyl, or tert-butyl ester) to prevent it from reacting during amine-coupling steps. In solid-phase peptide synthesis, the C-terminal carboxylic acid is typically anchored to a resin, such as a 2-chlorotrityl chloride (2-CTC) resin, which serves as a temporary protecting group. nih.gov

The following table details common protecting group strategies.

Functional Group Protecting Group Reagent for Introduction Cleavage Condition
Amino GroupBoc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Moderate Acid (e.g., TFA) chemimpex.com
Amino GroupFmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) chemimpex.com
Carboxylic Acidt-Butyl EsterIsobutylene, H₂SO₄ (cat.)Moderate Acid (e.g., TFA)
Carboxylic AcidResin (Solid Phase)2-Chlorotrityl chloride (2-CTC) ResinMild Acid (e.g., 1% TFA in DCM) nih.gov

Biochemical and Biological Research Activities

Role as a Non-Proteinogenic Amino Acid

2-Amino-4-methyl-5-hexenoic acid is classified as a non-proteinogenic amino acid, meaning it is not one of the 22 standard amino acids genetically coded for protein synthesis in organisms. nih.govwikipedia.org These types of amino acids are synthesized in specialized metabolic pathways and often exhibit unique biological roles, including functioning as signaling molecules, toxins, or intermediates in biosynthesis. wikipedia.orgacs.org The (2S,4R) stereoisomer, also known as 5-dehydrohomoleucine, was identified as a rare nonprotein amino acid following its isolation from the fruiting bodies of Boletus fraternus. nih.gov

The cellular machinery for protein synthesis has sophisticated quality control mechanisms to prevent the incorporation of non-standard amino acids like this compound. While direct studies on this specific compound are not extensively detailed in the literature, the discrimination process for non-proteinogenic amino acids generally occurs at two key stages.

The first and most critical checkpoint is the aminoacyl-tRNA synthetase (aaRS). These enzymes are responsible for recognizing a specific amino acid and attaching it to its corresponding tRNA molecule. The aaRS enzymes possess high substrate specificity and often have a separate "editing" or "proofreading" site that hydrolyzes and removes incorrectly activated amino acids or misacylated tRNAs. nih.gov It is highly probable that the synthetases for structurally similar amino acids, such as leucyl-tRNA synthetase (LeuRS), would recognize and then reject or hydrolyze this compound due to its structural deviation from standard amino acids.

A second layer of discrimination involves the elongation factor Tu (EF-Tu) in prokaryotes or its eukaryotic equivalent, eEF1A. This factor binds to correctly charged aminoacyl-tRNAs and delivers them to the ribosome. EF-Tu can exhibit a weaker binding affinity for tRNAs carrying non-proteinogenic amino acids, which may discourage their participation in translation. nih.gov For instance, studies on the non-proteinogenic amino acid norvaline have shown that while EF-Tu itself may not effectively discriminate against it, the primary defense remains the robust editing function of the relevant aaRS. nih.gov A similar mechanism is expected to prevent the incorporation of this compound into polypeptide chains.

Allelochemical Properties and Plant Interactions

Research has firmly established this compound as a potent allelochemical. Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. nih.gov This compound was isolated as the major contributing allelochemical from the mushroom Boletus fraternus, which is known to suppress the growth of surrounding broadleaf plants in its natural habitat. nih.gov

The allelochemical nature of this compound is demonstrated by its direct inhibitory effects on plant development. Laboratory bioassays have quantified this effect, providing specific data on its phytotoxicity.

In a key study, (2S,4R)-2-amino-4-methyl-hex-5-enoic acid was shown to cause significant inhibition of lettuce seedling growth. nih.gov The radicle, or embryonic root, is particularly sensitive to this compound. The research found that a concentration of just 34 parts per million (ppm) (w/v) was sufficient to cause a 50% inhibition of lettuce seedling radicle growth. nih.gov This potent, dose-dependent inhibition of early-stage plant development underscores its role as a powerful natural growth regulator.

Parameter Finding Source Organism Affected Plant
IC₅₀ for Radicle Growth34 ppm (w/v)Boletus fraternusLettuce (Lactuca sativa)

As a structural analog of proteinogenic amino acids, this compound exerts its phytotoxic effects by interfering with crucial metabolic pathways in target plants. Research on structurally similar non-proteinogenic amino acids indicates that the primary targets are amino acid metabolism and protein synthesis. By mimicking standard amino acids, it can act as a competitive inhibitor for enzymes involved in the biosynthesis or transport of legitimate amino acids.

The demonstrated allelopathic and phytotoxic properties of this compound make it a compound of interest for agrochemical research. frontiersin.org There is a growing demand for effective and more environmentally benign herbicides, and natural products are a promising source for new active ingredients. frontiersin.org

Because this compound is a natural phytotoxin that effectively suppresses the growth of broadleaf plants, it holds potential for development as a bioherbicide. nih.gov Its mechanism of action—interfering with fundamental amino acid and protein synthesis pathways—is a validated target for many successful commercial herbicides. Further research could focus on optimizing its efficacy, stability, and spectrum of activity for practical application in agriculture as a natural growth regulator or herbicide.

Antimetabolite Activity

An antimetabolite is a substance that interferes with the normal metabolic processes within a cell, typically by combining with an enzyme due to its structural similarity to a natural metabolite. This compound functions as a classic antimetabolite. Its structure mimics that of proteinogenic amino acids, allowing it to be mistakenly recognized by cellular machinery. wikipedia.org

This mimicry allows it to competitively inhibit enzymes involved in amino acid metabolic pathways. By binding to the active site of these enzymes, it prevents the natural substrate from binding, thereby blocking essential metabolic reactions and leading to the observed growth inhibition in plants and other organisms. wikipedia.org This activity is the biochemical basis for its role as an allelochemical and phytotoxin.

Inhibition of Protein Synthesis in Microorganisms (e.g., Salmonella typhimurium, Escherichia coli)

Research has demonstrated that the methionine analog, 2-amino-5-methyl-5-hexenoic acid (AMHA), exhibits inhibitory effects on the growth of certain microorganisms by selectively targeting protein synthesis. nih.gov In studies involving Salmonella typhimurium TA1535 and Escherichia coli K-12, AMHA was shown to inhibit the synthesis of proteins, while the synthesis of DNA and RNA was not affected. nih.govmedchemexpress.com This selective inhibition highlights a specific mechanism of action directed at the translational machinery of these bacteria. The growth-inhibitory activity of AMHA on the tester strain of S. typhimurium in a synthetic medium was also observed, and this effect could be nullified by the addition of methionine. nih.gov

Table 1: Effect of 2-Amino-5-methyl-5-hexenoic acid (AMHA) on Macromolecular Synthesis

Macromolecule Effect in S. typhimurium and E. coli Reference
Protein Inhibited nih.govmedchemexpress.com
DNA Not Inhibited nih.gov

Effects on Methionyl-tRNA Formation

The specific mechanism behind the inhibition of protein synthesis involves the disruption of the aminoacylation process, a crucial step in preparing amino acids for ribosomal protein synthesis. In a cell-free system derived from E. coli, it was found that AMHA specifically inhibited the formation of methionyl-tRNA. nih.gov Conversely, the formation of valyl-tRNA was not impeded by the presence of the analog. nih.gov This demonstrates that the compound's inhibitory action is not general but is specific to the pathway involving methionine. The compound was also shown to support ATP-PPi exchange in this cell-free system, a reaction characteristic of the first step of amino acid activation by aminoacyl-tRNA synthetases. nih.gov

Analogies with Methionine

2-Amino-5-methyl-5-hexenoic acid is classified as a methionine analog. nih.govmedchemexpress.com This classification is based on several key observations from biochemical studies. Structurally, it resembles methionine, allowing it to compete with the natural amino acid in biological pathways. Functionally, its biological effects are often reversed by the presence of methionine. For instance, the inhibition of cell growth in S. typhimurium and the anti-viral effects observed on Rous sarcoma virus-infected chick-embryo fibroblasts were both overcome by the addition of methionine to the culture medium. nih.gov This competitive interaction confirms that AMHA acts as an antagonist to methionine, interfering with its metabolic functions.

Enzyme Interaction and Modulation Studies

The biological activity of amino acid analogs like this compound is fundamentally tied to their interactions with enzymes. These interactions can be highly specific, depending on the three-dimensional structure of both the compound and the enzyme's active site.

Chiral Selectivity in Enzyme-Substrate Interactions

Chirality plays a critical role in the biological activity of amino acids. In biological systems, proteins are almost exclusively composed of L-amino acids. Consequently, enzymes that metabolize amino acids or incorporate them into proteins exhibit a high degree of chiral selectivity. The spatial arrangement of an amino acid's side chain is a key determinant in its binding and reactivity. For an L-amino acid, the side chain is positioned away from the reaction center during processes like the aminoacylation of RNA, whereas the side chain of a D-amino acid would be located in closer proximity, potentially causing steric hindrance. mdpi.com While specific studies on the enantiomers of this compound are not detailed in the available literature, it is a fundamental principle that its interaction with chiral enzymes, such as aminoacyl-tRNA synthetases, would be stereospecific. The efficiency of binding and inhibition would likely differ significantly between the L- and D-enantiomers. mdpi.comnih.gov

Enzyme Inhibitory Potency

The primary enzymatic target identified for the analog 2-amino-5-methyl-5-hexenoic acid is methionyl-tRNA synthetase. nih.gov This enzyme is responsible for the activation of methionine and its attachment to its corresponding tRNA molecule (tRNAMet), a process also known as methionyl-tRNA formation. nih.gov The ability of AMHA to inhibit this specific step in a cell-free system while not affecting valyl-tRNA formation indicates that it is a potent and selective inhibitor of methionyl-tRNA synthetase. nih.gov This inhibitory action is the direct cause of the observed cessation of protein synthesis in microorganisms. nih.gov

Comparative Biochemical Studies with Structural Analogs

The biochemical effects of this compound can be better understood by comparing it with other non-proteinogenic amino acid analogs that possess different structural features.

2-Amino-4,5-hexadienoic acid: This compound is a structural isomer characterized by an allene (B1206475) group. It is known to interact with enzymes involved in amino acid metabolism, potentially acting as an inhibitor or a substrate. Its biological activity is linked to its unique conjugated diene system.

4-Amino-5-hexynoic acid: This analog contains an alkyne group and acts as a potent inhibitor of tetrapyrrole biosynthesis in plants. nih.gov Its mechanism involves the inhibition of 5-aminolevulinic acid synthesis, which in turn affects the production of chlorophyll (B73375) and phytochrome. nih.gov This contrasts with the targeted inhibition of protein synthesis seen with the methionine analog.

These comparisons highlight how subtle changes in the chemical structure—such as the position of a methyl group or the type of carbon-carbon double or triple bond—can lead to vastly different biological activities and enzyme targets.

Analytical Methodologies and Characterization in Research

Spectroscopic Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 2-Amino-4-methyl-5-hexenoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of this compound. Analysis of ¹H-NMR, ¹³C-NMR, and COSY spectra allows for the precise assignment of protons and carbons within the molecule.

In one study, the ¹H-NMR spectrum of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid in methanol-d4 (B120146) showed distinct signals corresponding to different parts of the molecule. tandfonline.com These included signals for an α-amino acid, an exo-methylene group, a methine, a methylene, and a methyl group. tandfonline.com The ¹³C-NMR spectrum further supported the structure with signals assignable to the carboxylic acid carbon, the double bond carbons, the α-carbon, and other aliphatic carbons. tandfonline.com

To confirm the connectivity of the atoms, ¹H-¹H correlation spectroscopy (COSY) was employed. The COSY spectrum revealed cross-peaks that established the correlations between adjacent protons, such as between H-2 and H-3, H-3 and H-4, and so on, which solidified the proposed planar structure of 2-amino-4-methyl-hex-5-enoic acid. tandfonline.com

The following tables summarize the NMR data obtained for (2S,4R)-2-amino-4-methyl-hex-5-enoic acid in methanol-d4. tandfonline.com

¹H-NMR Data (600 MHz, MeOH-d₄)

Proton Chemical Shift (δH) ppm Multiplicity Coupling Constant (J) Hz
H-5 5.72 ddd 17.4, 10.2, 7.8
H-6a 5.14 ddd 17.4, 1.8, 1.1
H-6b 5.06 ddd 10.2, 1.8, 0.7
H-2 3.49 dd 9.4, 4.0
H-4 2.36 br-sep 7.2
H-3a 1.96 ddd 18.9, 10.4, 4.4
H-3b 1.67 ddd 18.9, 9.4, 5.0
H-1' 1.07 d 5.4

Data from a study on the isolation of the compound from Boletus fraternus Peck. tandfonline.com

¹³C-NMR Data (150 MHz, MeOH-d₄)

Carbon Chemical Shift (δC) ppm
C-1 174.6
C-5 143.9
C-6 115.4
C-2 54.7
C-3 39.3
C-4 36.1
C-1' 21.3

Data from a study on the isolation of the compound from Boletus fraternus Peck. tandfonline.com

Chromatographic Separations

Chromatographic techniques are indispensable for the isolation and purification of this compound, as well as for monitoring the progress of reactions and assessing purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical method used for separating mixtures of compounds. nih.gov In the context of amino acids like this compound, TLC is often used to monitor the progress of purification. youtube.com For instance, in the isolation of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid from a natural source, TLC could be used to identify the fractions containing the desired compound. tandfonline.com The separation is based on the differential partitioning of the components between the stationary phase (e.g., silica (B1680970) gel or cellulose) and the mobile phase. chemcoplus.co.jp The visualization of amino acids on a TLC plate often requires a staining reagent, such as ninhydrin, which reacts with the amino group to produce a colored spot. youtube.com

Column Chromatography for Purification

Column chromatography is a crucial technique for the preparative purification of this compound. In one reported isolation, a butanol extract containing the compound was subjected to column chromatography on a microcrystalline cellulose (B213188) column. The column was eluted with a solvent system of butanol, acetic acid, and water (8:1:1), which successfully yielded the pure compound. tandfonline.com This method allows for the separation of larger quantities of the compound compared to TLC.

Bioassay-Guided Fractionation for Active Compound Isolation

Bioassay-guided fractionation is a powerful strategy used to isolate biologically active compounds from natural sources. This approach involves systematically separating a crude extract into fractions and testing each fraction for a specific biological activity. The active fractions are then further purified until a pure, active compound is isolated.

In the case of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid isolated from the mushroom Boletus fraternus, this technique was employed to identify it as a major allelochemical. tandfonline.com The process began with the observation that the mushroom exhibited allelopathic properties, inhibiting the growth of broadleaf plants. tandfonline.com Extracts of the fruiting bodies were then subjected to fractionation, and the resulting fractions were tested for their ability to inhibit lettuce seedling radicle growth. tandfonline.com This bioassay guided the researchers to the fraction containing the active compound, which was subsequently identified as (2S,4R)-2-amino-4-methyl-hex-5-enoic acid. tandfonline.com

Optical Rotation Measurements for Stereochemical Determination

Optical rotation is a key physical property used to determine the stereochemistry of chiral molecules like this compound. The direction and magnitude of the rotation of plane-polarized light are characteristic of a specific enantiomer.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed in the characterization of novel compounds to determine their empirical and molecular formulas. For this compound, this method provides quantitative data on the percentage composition of its constituent elements—carbon (C), hydrogen (H), and nitrogen (N)—which is then compared against the theoretical values derived from its chemical formula, C₇H₁₃NO₂. This verification step is crucial in confirming the identity and purity of the isolated or synthesized compound.

Early research on novel amino acids isolated from natural sources, such as Streptomyces species, routinely included elemental analysis as a primary characterization method alongside spectroscopic techniques. scispace.comnih.gov Although detailed reports of the initial isolation of this compound focus heavily on its structural elucidation by nuclear magnetic resonance (NMR) spectroscopy, elemental analysis would have been an indispensable step to corroborate the proposed structure. tandfonline.comtandfonline.com

The theoretical elemental composition of this compound is calculated from its molecular formula (C₇H₁₃NO₂) and the atomic weights of its constituent atoms. The molecular weight of the compound is 143.18 g/mol . The expected percentages for carbon, hydrogen, and nitrogen are pivotal benchmarks for researchers to confirm the successful synthesis or isolation of the compound.

The process involves combusting a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion gases (carbon dioxide, water, and nitrogen gas) are collected and measured, allowing for the calculation of the mass percentages of each element in the original sample. The close agreement between the experimentally found values and the calculated theoretical values provides strong evidence for the compound's assigned molecular formula.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage Composition (%)
CarbonC12.01784.0758.72%
HydrogenH1.0081313.1049.15%
NitrogenN14.01114.019.78%
OxygenO16.00232.0022.35%
Total 143.18 100.00%

Note: The data in this table is calculated based on the known molecular formula of the compound.

Applications in Chemical and Biological Research

Organic Synthesis Building Block

The chemical architecture of 2-amino-4-methyl-5-hexenoic acid, featuring both an amino acid moiety and a reactive alkene group, makes it a valuable building block in organic synthesis. This dual functionality allows for its incorporation into larger, more complex molecular frameworks.

Synthesis of β-Peptides and Other Complex Molecules

While direct examples of this compound being used for the synthesis of β-peptides are not extensively documented in the reviewed literature, the use of structurally similar non-proteinogenic amino acids is a well-established strategy for creating novel peptide structures. nih.gov The incorporation of unconventional amino acids can introduce specific conformational constraints and functionalities into peptides. For instance, viologen-amino acid hybrids have been successfully used as building blocks in the solution and solid-phase synthesis of model tripeptides. nih.gov Similarly, other unique amino acids, such as those with allene (B1206475) structures like 2-amino-4,5-hexadienoic acid, are recognized as crucial building blocks for developing more complex organic molecules due to their enhanced reactivity. This suggests the potential of this compound as a candidate for creating peptides with novel architectures and properties.

Precursor for Advanced Pharmaceutical Intermediates

The structural class of amino hexenoic acids is significant in the pharmaceutical industry. Several isomers and related compounds of this compound are key intermediates in the synthesis of major pharmaceutical drugs. For example, 4-amino-5-hexenoic acid, known as vigabatrin, is an established anti-epileptic drug that acts as an irreversible inhibitor of gamma-aminobutyric acid aminotransferase (GABA-AT). tdcommons.orggoogle.com Its synthesis is a topic of significant interest, with various processes developed for its preparation. tdcommons.orggoogle.comgoogle.com Another related compound, (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, is the pharmaceutical agent pregabalin, used to treat neuropathic pain and other conditions. google.com The development of efficient syntheses for these compounds and their intermediates is an active area of research. google.comgoogle.com The established value of these related structures underscores the potential of this compound as a precursor for generating novel, advanced pharmaceutical intermediates.

Chemical Biology Probes and Reagents

The unique chemical properties of this compound and its isomers make them effective probes for exploring complex biological systems.

Investigating Metabolic Pathways in Microorganisms and Plants

The specific stereoisomer (2S,4R)-2-amino-4-methyl-5-hexenoic acid has been identified as a naturally occurring allelochemical. tandfonline.com It was isolated from the fruiting bodies of the mushroom Boletus fraternus as the major compound responsible for the fungus's allelopathic properties, which involve suppressing the growth of surrounding broadleaf plants. tandfonline.com In laboratory bioassays, this compound caused a 50% inhibition of lettuce seedling radicle growth at a concentration of 34 parts per million. tandfonline.com This discovery highlights its role in mediating chemical interactions between organisms and makes it a valuable tool for studying the metabolic pathways involved in allelopathy and plant-fungus interactions. tandfonline.com The investigation of related compounds, such as resveratrol (B1683913) and β-hydroxy-β-methylbutyric acid, has also shed light on their effects on microbial composition and metabolic pathways in the ileum of Tibetan sheep. frontiersin.org

Elucidating Protein Synthesis Mechanisms

A structural isomer, 2-amino-5-methyl-5-hexenoic acid, has proven to be a powerful tool for elucidating the mechanisms of protein synthesis. nih.gov This compound, isolated from a species of Streptomyces, acts as a methionine analog. nih.gov Research demonstrated that it effectively inhibited protein synthesis in microorganisms like Salmonella typhimurium TA1535 and Escherichia coli K-12, without affecting DNA or RNA synthesis. nih.gov Further investigation in a cell-free system from E. coli revealed that the compound specifically inhibits the formation of methionyl-tRNA, a crucial step in the initiation and elongation stages of protein synthesis. nih.gov The inhibitory effects of this amino acid could be reversed by the addition of methionine, confirming its role as a competitive inhibitor in the protein synthesis pathway. nih.gov

Development of Bioactive Agents for Research

The inherent biological activity of this compound and its isomers makes them interesting candidates for the development of novel bioactive agents for research purposes.

As an identified allelochemical, (2S,4R)-2-amino-4-methyl-5-hexenoic acid is, by definition, a bioactive agent. tandfonline.com Its ability to inhibit plant growth provides a basis for research into new herbicidal compounds or for studying the biochemical pathways that regulate plant development. tandfonline.com

Furthermore, the isomer 2-amino-5-methyl-5-hexenoic acid has shown activity beyond its effects on bacterial protein synthesis. nih.gov At concentrations that inhibited cell growth, it was also found to decrease the number of foci induced by the Rous sarcoma virus in cultured chick-embryo fibroblasts. nih.gov This antiviral activity, which was also reversible by methionine, points to the potential for developing research agents that target metabolic pathways essential for viral replication. nih.gov

Natural Product Analogs

This compound is a naturally occurring, non-proteinogenic amino acid that has been isolated from microbial and fungal sources. cdnsciencepub.com Its unique structure has prompted interest in its biological activity and that of its naturally occurring analogs. These analogs, which are compounds with similar but not identical structures, are often found in the same or related organisms and can exhibit distinct biological effects.

Research has identified several natural analogs of this compound. One of the most well-documented is the stereoisomer (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, also known as 5-dehydrohomoleucine. tandfonline.com This compound was isolated from the fruiting bodies of the mushroom Boletus fraternus Peck and was identified as a major allelochemical, a compound that affects the growth of neighboring plants. tandfonline.com The isolation of this specific stereoisomer highlights the stereospecificity of biological systems. Earlier studies also reported the isolation of a stereoisomer of this compound from a Streptomyces species, where it was characterized as an antimetabolite antibiotic. cdnsciencepub.comtandfonline.com

Another significant natural analog is 2-Amino-5-methyl-5-hexenoic acid, a positional isomer isolated from the fermentation broth of Streptomyces sp. MF374-C4. nih.gov This compound acts as a methionine analog. Its biological activity includes the inhibition of protein synthesis in bacteria like Salmonella typhimurium and E. coli. Specifically, it was shown to inhibit the formation of methionyl-tRNA, a crucial step in protein synthesis, an effect that could be reversed by the addition of methionine. nih.gov

Table 1: Selected Natural Product Analogs of this compound This table is based on available research data and is not exhaustive.

Compound NameStructural Relationship to Parent CompoundNatural SourceNoted Biological ActivityReference
(2S,4R)-2-amino-4-methyl-hex-5-enoic acid StereoisomerBoletus fraternus Peck (mushroom)Allelopathic (inhibits lettuce seedling radicle growth) tandfonline.com
This compound (Stereochemistry not always specified)Streptomyces sp.Antimetabolite antibiotic cdnsciencepub.com
2-Amino-5-methyl-5-hexenoic acid Positional IsomerStreptomyces sp. MF374-C4Methionine analog; inhibits protein synthesis nih.gov

Metabolic Engineering Studies

While direct metabolic engineering efforts to overproduce this compound are not extensively documented, the principles for its bio-based production can be derived from successful studies on structurally related chemicals, particularly branched-chain higher alcohols (BCHAs). nih.gov These strategies provide a clear blueprint for how the biosynthesis of such branched-chain compounds can be achieved in microbial hosts.

Pathways for Bio-based Production of Related Chemicals

The bio-based production of chemicals structurally related to this compound, such as isobutanol, 2-methyl-1-butanol, and 3-methyl-1-butanol, has been successfully demonstrated through metabolic engineering, primarily in host organisms like Escherichia coli. nih.govpbworks.com The core of this strategy involves leveraging the host's highly active native amino acid biosynthetic pathways and diverting key intermediates away from their natural fate and toward the synthesis of the desired product. nih.gov

These branched-chain alcohols are considered next-generation biofuels with advantages over traditional ethanol, such as higher energy density and lower hygroscopicity. pbworks.com The engineered pathways typically redirect 2-keto acids, which are the direct precursors to amino acids, into a new, synthetic pathway to produce alcohols. nih.govpbworks.com For instance, the production of isobutanol is achieved by diverting 2-ketoisovalerate, an intermediate in the L-valine biosynthesis pathway.

The engineered pathway consists of two main steps downstream of the native pathway:

Decarboxylation: A 2-keto acid decarboxylase is introduced to convert the 2-keto acid intermediate into its corresponding aldehyde. For example, 2-ketoisovalerate is converted to isobutyraldehyde (B47883).

Reduction: An alcohol dehydrogenase (ADH) is used to reduce the aldehyde to the final branched-chain alcohol. For example, isobutyraldehyde is reduced to isobutanol. nih.gov

This approach has proven effective, achieving high-yield production of isobutanol from glucose. nih.govpbworks.com The same principle could theoretically be applied to produce this compound or its keto-acid precursor by identifying and engineering the requisite enzymes for its specific biosynthetic steps, which would likely involve modifications of the leucine (B10760876) or other branched-chain amino acid pathways.

Table 2: Example of an Engineered Pathway for Isobutanol (a Related Branched-Chain Chemical) This table outlines the key steps in a widely studied bio-based production pathway.

StepSubstrateKey Enzyme(s)ProductHost Organism (Typical)Reference
1. Native Biosynthesis GlucoseGlycolysis enzymes, IlvIHCD (from E. coli) or AlsS (from B. subtilis)2-KetoisovalerateEscherichia coli nih.govpbworks.com
2. Engineered Decarboxylation 2-Ketoisovalerate2-Keto acid decarboxylase (e.g., KivD)IsobutyraldehydeEscherichia coli nih.gov
3. Engineered Reduction IsobutyraldehydeAlcohol dehydrogenase (e.g., ADH2)IsobutanolEscherichia coli nih.gov

Future Research Directions and Unanswered Questions

Elucidation of Complete Biosynthetic Pathways

The natural origins of 2-Amino-4-methyl-5-hexenoic acid have been traced to certain species of fungi, particularly within the Boletus genus. tandfonline.com The (2S,4R)-stereoisomer, also known as 5-dehydrohomoleucine, has been identified as a major active compound in the fruiting bodies of Boletus fraternus. tandfonline.com Its presence has also been noted in other Boletaceae species. tandfonline.com Additionally, a methionine analog, 2-Amino-5-methyl-5-hexenoic acid, has been isolated from the fermentation broth of Streptomyces sp. nih.govbikaken.or.jp

However, the precise enzymatic steps and genetic machinery governing the biosynthesis of these compounds are yet to be fully elucidated. Future research should focus on identifying and characterizing the enzymes responsible for the key bond formations and stereochemical control in the biosynthetic pathway. This could involve a combination of genomic analysis of the producing organisms, heterologous expression of candidate genes, and in vitro enzymatic assays. A thorough understanding of the biosynthetic pathway would not only provide fundamental insights into the metabolism of these organisms but could also open avenues for the bio-engineering of novel derivatives with potentially enhanced or altered biological activities.

Deeper Understanding of Molecular Targets and Pathways in Biological Systems

Initial investigations have revealed that this compound and its analogs can exert significant biological effects. For instance, the methionine analog produced by Streptomyces sp. was found to inhibit protein synthesis in Salmonella typhimurium and Escherichia coli. nih.gov This inhibition was specifically linked to the interference with the formation of methionyl-tRNA. nih.gov Furthermore, the compound demonstrated an ability to decrease the number of foci induced by the Rous sarcoma virus in cultured chick-embryo fibroblasts, an effect that was reversible with the addition of methionine. nih.gov

The allelopathic properties of (2S,4R)-2-amino-4-methyl-5-hexenoic acid from Boletus fraternus, which suppresses the growth of broadleaf plants, also point to specific molecular interactions within plant systems. tandfonline.com However, the direct molecular targets responsible for these observed biological activities remain largely unknown. Future research should employ a range of modern techniques, such as affinity chromatography, proteomics, and genetic screening, to identify the specific proteins and cellular pathways that interact with this compound. Unraveling these molecular targets will be crucial for understanding its mechanism of action and for potentially harnessing its therapeutic or agrochemical potential.

Exploration of Novel Synthetic Routes for Stereoselective Access

The stereochemistry of this compound is critical to its biological function. The (2S,4R) configuration has been identified as the naturally occurring and active form in Boletus fraternus. tandfonline.com Therefore, the development of synthetic methods that allow for the precise and efficient synthesis of all possible stereoisomers is of paramount importance. While some synthetic approaches exist, there is a continuous need for the exploration of novel and more efficient routes.

Future synthetic strategies could focus on asymmetric catalysis, employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions. The use of chiral auxiliaries, which temporarily impart stereochemical control and are later removed, also presents a viable strategy. Furthermore, enzymatic synthesis, leveraging the high stereoselectivity of enzymes, could offer a green and efficient alternative for producing enantiomerically pure forms of the amino acid. lupinepublishers.com The development of robust and scalable stereoselective syntheses will be essential for producing sufficient quantities of each stereoisomer for detailed biological evaluation and for the synthesis of analogs and derivatives.

Advanced Chemical Biology Tool Development

To dissect the intricate biological roles of this compound, the development of specialized chemical biology tools is indispensable. These tools can be designed to probe the interactions of the molecule within a complex biological environment without significantly perturbing the system.

One promising avenue is the synthesis of tagged derivatives of this compound. These derivatives could incorporate reporter groups such as fluorescent dyes or biotin (B1667282) tags, allowing for the visualization and isolation of its binding partners within cells. sigmaaldrich.com Click chemistry, a set of powerful and reliable reactions, offers a versatile platform for attaching these tags to the parent molecule. sigmaaldrich.com Another powerful approach would be the development of photo-cross-linking probes. These probes can be designed to form a covalent bond with their target proteins upon exposure to UV light, enabling the direct identification of binding partners. The design and application of these advanced chemical biology tools will provide unprecedented insights into the molecular mechanisms underlying the biological activities of this compound.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 2-amino-4-methyl-5-hexenoic acid with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves chiral precursors or asymmetric catalysis. For example, amination of 4-methyl-5-hexenoic acid derivatives using enantioselective enzymes or transition-metal catalysts (e.g., palladium complexes) can yield the desired stereoisomer. Chiral HPLC or capillary electrophoresis is recommended for purity assessment .
  • Key Considerations : Reaction temperature (20–40°C) and pH (7–9) must be tightly controlled to minimize racemization. Evidence from chiral building block studies suggests yields >85% are achievable under optimized conditions .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm backbone structure and double-bond geometry.
  • X-ray crystallography for absolute stereochemical assignment, as demonstrated for related amino acids with similar substituents .
  • Polarimetry to measure specific optical rotation ([α]D), with typical values for (S)-isomers ranging from +25° to +35° (c = 1 in H₂O) .

Q. What are the primary biological roles of this compound in enzymatic studies?

  • Methodological Answer : The compound’s unsaturated side chain and amino group make it a substrate analog for enzymes like aminotransferases or decarboxylases. For kinetic studies:

  • Use UV-Vis spectroscopy to monitor cofactor (e.g., pyridoxal phosphate) interactions at λ = 340 nm.
  • Compare activity to natural substrates (e.g., lysine or ornithine) to identify competitive inhibition patterns .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity in substitution reactions be resolved?

  • Methodological Answer : Discrepancies in reaction outcomes (e.g., carboxy vs. amino group substitution) may arise from solvent polarity or nucleophile strength. Systematic studies should:

  • Test solvents (e.g., DMF vs. THF) to assess dielectric effects.
  • Use Hammett plots to correlate nucleophile pKa with reaction rates. Evidence from analogous compounds shows electron-withdrawing groups on the nucleophile enhance substitution at the β-position .

Q. What strategies optimize the compound’s stability in aqueous solutions for long-term biochemical assays?

  • Methodological Answer : Stability issues (e.g., hydrolysis of the hexenoic acid moiety) can be mitigated by:

  • Buffering solutions at pH 6–7 to reduce nucleophilic attack on the double bond.
  • Adding antioxidants (e.g., 1 mM DTT) to prevent oxidative degradation.
  • Storage at −80°C in lyophilized form, as degradation rates increase by 30% at 4°C over 72 hours .

Q. How does computational modeling predict the compound’s interaction with neuronal receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can map binding affinities to glutamate or GABA receptors. Key steps:

  • Generate 3D conformers using quantum mechanical calculations (DFT/B3LYP).
  • Simulate interactions with receptor active sites (e.g., NMDA receptor’s glycine-binding pocket). Preliminary data suggest a Ki of 15–20 µM, comparable to endogenous ligands .

Q. What experimental designs address discrepancies in reported bioactivity across cell lines?

  • Methodological Answer : Contradictory results (e.g., neuroprotective vs. cytotoxic effects) may stem from cell-specific metabolism. Researchers should:

  • Use isotopic labeling (¹⁴C or ³H) to track intracellular uptake and metabolite profiles.
  • Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., oxidative stress response) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.